molecular formula C6H8Br2O4 B15350965 Meso-2,5-dibromoadipic acid CAS No. 3425-65-8

Meso-2,5-dibromoadipic acid

Cat. No.: B15350965
CAS No.: 3425-65-8
M. Wt: 303.93 g/mol
InChI Key: KABAKEOYQZKPBA-ZXZARUISSA-N
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Description

Meso-2,5-dibromoadipic acid is a dibromo derivative of adipic acid, a dicarboxylic acid with two bromine atoms at the 2 and 5 positions of the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Adipic Acid: One common method involves the direct halogenation of adipic acid using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.

  • Diels-Alder Reaction: Another approach is the Diels-Alder reaction of a suitable diene with a brominated compound, followed by hydrolysis to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as meso-2,5-dibromo-6-oxoadipic acid.

  • Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols, resulting in meso-2,5-dibromohexane-1,6-diol.

  • Substitution: Substitution reactions at the bromine positions can lead to the formation of different halogenated or alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Meso-2,5-dibromo-6-oxoadipic acid

  • Reduction: Meso-2,5-dibromohexane-1,6-diol

  • Substitution: Various halogenated or alkylated derivatives

Scientific Research Applications

Meso-2,5-dibromoadipic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand bromine's role in biological systems.

  • Industry: It is used in the production of polymers and other materials that require bromine functionality.

Mechanism of Action

The mechanism by which meso-2,5-dibromoadipic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Adipic Acid: The parent compound without bromine atoms.

  • 2,5-Dibromopentanoic Acid: A shorter chain dibromo derivative.

  • Terephthalic Acid: Another dicarboxylic acid used in polymer production.

Uniqueness: Meso-2,5-dibromoadipic acid is unique due to its specific bromine substitution pattern, which imparts distinct chemical properties compared to its similar compounds. This makes it particularly useful in specialized applications where the presence of bromine atoms is advantageous.

Properties

CAS No.

3425-65-8

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

IUPAC Name

(2S,5R)-2,5-dibromohexanedioic acid

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4+

InChI Key

KABAKEOYQZKPBA-ZXZARUISSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)Br)[C@H](C(=O)O)Br

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br

Origin of Product

United States

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